Porphycene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

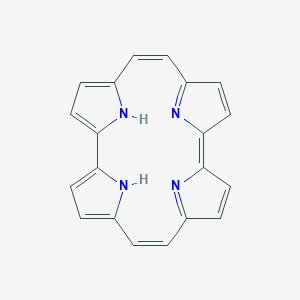

Porphycene, also known as this compound, is a useful research compound. Its molecular formula is C20H14N4 and its molecular weight is 310.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photophysical Properties

Spectroscopic Investigations

Porphycene's photophysical properties have been extensively studied, particularly its tautomerism and intramolecular hydrogen bonding. Research indicates that porphycenes exhibit dual tautomeric forms with distinct photophysical characteristics. For instance, the introduction of substituents at the meso position alters the energy gap between electronic transitions, impacting fluorescence intensity and quantum yield. Notably, nitro and amino derivatives of this compound have been synthesized to explore their spectral properties further .

Tautomerization Studies

The rapid tautomerization in porphycenes occurs on femtosecond to picosecond timescales and is influenced by tunneling effects. Various experimental techniques, including ultracold molecule studies and single-molecule fluorescence microscopy, have been employed to investigate these phenomena . This understanding is critical for applications in molecular switches and sensors.

Catalysis

This compound complexes have shown promise as catalysts in various chemical reactions. A notable application involves manganese(V) this compound complexes that facilitate C-H bond hydroxylation reactions through a mechanism dependent on hydrogen peroxide. The structural integrity of these complexes plays a crucial role in their catalytic efficiency .

Biomedical Applications

Photodynamic Therapy (PDT)

Porphycenes are being explored as photosensitizers in photodynamic therapy for cancer treatment. Their ability to generate reactive oxygen species upon light activation allows for targeted destruction of cancer cells while minimizing damage to surrounding tissues. Recent studies have highlighted the effectiveness of modified porphycenes against microorganisms such as Staphylococcus aureus and Candida albicans, showcasing their potential in antimicrobial photodynamic therapy (aPDT) .

Drug Delivery Systems

The unique properties of porphycenes enable their use in drug delivery systems where they can be functionalized to improve solubility and biodistribution. Research has focused on modifying this compound derivatives with bioactive molecules to enhance therapeutic efficacy .

Material Science

Porphycenes are also being investigated for their application in advanced materials due to their unique electronic properties. Their ability to form thin films makes them suitable for organic electronic devices, including solar cells and light-emitting diodes (LEDs). The incorporation of porphycenes into polymer matrices has been explored to enhance the performance of these materials through improved charge transport properties .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Photophysics | Study of tautomerism and photophysical properties | Rapid tautomerization; dual emission characteristics |

| Catalysis | Use as catalysts in chemical reactions | Manganese(V) this compound for C-H bond hydroxylation |

| Biomedical Applications | Use in photodynamic therapy and drug delivery | Effective against bacteria; modifications enhance solubility |

| Material Science | Application in organic electronics | Enhanced charge transport in polymer composites |

Propiedades

Número CAS |

100572-96-1 |

|---|---|

Fórmula molecular |

C20H14N4 |

Peso molecular |

310.4 g/mol |

Nombre IUPAC |

21,22,23,24-tetrazapentacyclo[16.2.1.12,5.18,11.112,15]tetracosa-1,3,5(24),6,8,10,12,14,16,18(21),19-undecaene |

InChI |

InChI=1S/C20H14N4/c1-2-14-6-10-19(22-14)20-12-8-16(24-20)4-3-15-7-11-18(23-15)17-9-5-13(1)21-17/h1-12,21,23H |

Clave InChI |

HMSMOZAIMDNRBW-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

SMILES canónico |

C1=CC2=CC=C(N2)C3=CC=C(N3)C=CC4=NC(=C5C=CC1=N5)C=C4 |

Sinónimos |

porphycene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.